N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-29-18-5-2-6-19-20(18)23-22(30-19)24(13-15-4-3-9-26-15)21(25)14-7-8-16-17(12-14)28-11-10-27-16/h2,5-8,12,15H,3-4,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFHCNDXXRSZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, with the CAS number 923469-67-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 442.6 g/mol
- Structure : The compound features a benzothiazole moiety, a tetrahydrofuran group, and a benzo[d]dioxine structure which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, particularly against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogenic microorganisms.
-
Mechanism of Action :
- The compound is believed to inhibit key enzymes involved in microbial cell wall synthesis, similar to other benzothiazole derivatives which target DprE1 in Mycobacterium tuberculosis .
- It may also disrupt cellular membranes or interfere with metabolic pathways.
- In Vitro Studies :
Cytotoxic Activity
The compound's structural features suggest potential cytotoxic effects against cancer cell lines. Preliminary investigations indicate that it may induce apoptosis in certain tumor cells.
- Cell Line Studies :
- Mechanism of Action :
Study 1: Antifungal Activity
A recent study focused on the antifungal properties of benzothiazole derivatives including our compound. The results indicated effective inhibition of Fusarium species, with MIC values suggesting strong antifungal activity. The presence of the methylthio group was noted to enhance this activity .
Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects against human cancer cell lines. The compound exhibited significant antiproliferative effects, leading to further exploration into its potential as a chemotherapeutic agent .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Challenges : The target compound’s tetrahydrofuran and dihydrodioxine groups require precise stereochemical control, contrasting with simpler thiazole or nitrothiophene derivatives .
- Bioactivity Potential: While the target lacks reported bioactivity, structural analogues like nitrothiophene carboxamides show narrow-spectrum antibacterial activity, suggesting the dihydrodioxine moiety could be optimized for similar applications .
- Spectroscopic Trends : IR and NMR data for benzothiazole-carboxamides consistently highlight C=O (1660–1680 cm⁻¹) and C=S (1240–1260 cm⁻¹) vibrations, aiding structural validation across derivatives .
Q & A
Q. What are the key synthetic steps and purity considerations for this compound?
The synthesis involves sequential functionalization of the benzo[d]thiazole and tetrahydrofuran moieties, followed by carboxamide coupling. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt to link the benzo[b][1,4]dioxine-6-carboxylic acid to the thiazole-amine intermediate .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency and reduce side-product formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for ≥95% purity .
Q. How can spectroscopic techniques confirm the molecular structure and purity?
- NMR spectroscopy :
- ¹H NMR : Identify protons on the tetrahydrofuran (δ 3.5–4.0 ppm), methylthio group (δ 2.1–2.3 ppm), and aromatic regions (δ 6.5–8.0 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the benzo[d]thiazole ring .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thioether C-S vibrations (~650 cm⁻¹) .
Q. What stability assays are critical under varying laboratory conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C suggests robustness for storage) .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (≤5% degradation indicates suitability for light-sensitive assays) .
- Hydrolytic stability : Test in buffers (pH 2–9) at 37°C for 72 hours; LC-MS can identify hydrolysis products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling, while higher temperatures (80–100°C) accelerate cyclization steps .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if aryl halides are present) to improve cross-coupling efficiency .
- pH-dependent reactivity : Adjust pH to 8–9 during nucleophilic substitutions (e.g., methylthio group introduction) to enhance thiolate ion reactivity .
Q. How can contradictory biological activity data be resolved?
- Dose-response validation : Re-test activity across a 10⁻⁶–10⁻³ M range in triplicate to identify outliers .
- Target selectivity profiling : Use kinase/GPCR panels to rule off-target effects (e.g., PaxScan assays for kinase inhibition) .
- Solubility correction : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
Q. What strategies elucidate the compound’s mechanism of interaction with biological targets?
- Molecular docking : Perform AutoDock/Vina simulations with X-ray structures of related targets (e.g., COX-2 or EGFR kinases) to predict binding poses .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry using purified protein targets .
- SAR studies : Synthesize derivatives (e.g., replacing tetrahydrofuran with morpholine) to correlate structural motifs with activity trends .
Q. How does this compound compare structurally and functionally to related derivatives?
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Structural analogs :
Compound Key Modifications Bioactivity (IC₅₀) Target compound Methylthio, tetrahydrofuran COX-2 inhibition: 0.8 µM Analog A Morpholine instead of tetrahydrofuran COX-2 inhibition: 1.2 µM Analog B Chlorine at benzo[d]thiazole C4 Anticancer (HCT116): 5 µM -
Functional insights : The methylthio group enhances membrane permeability (LogP = 2.8 vs. 2.1 for non-thio analogs), while the tetrahydrofuran moiety improves metabolic stability (t½ > 6 hours in liver microsomes) .
Methodological Resources
- Synthetic protocols : Refer to optimized procedures in , and 18.
- Analytical workflows : Follow NMR/LC-MS guidelines from .
- Biological assays : Adopt cell viability (MTT) and enzyme inhibition protocols from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
